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GERMANIUM(IV) ETHOXIDE - 14165-55-0

GERMANIUM(IV) ETHOXIDE

Catalog Number: EVT-1485730
CAS Number: 14165-55-0
Molecular Formula: C2H6GeO
Molecular Weight: 118.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Germanium(IV) ethoxide, also known as Tetraethoxygermanium, is a chemical compound with the linear formula Ge(OC2H5)4 . It has a molecular weight of 252.88 . It is used as a sol-gel intermediate for optical fibers and photosensitive SiO2-BeO2 glasses .

Synthesis Analysis

Germanium(IV) ethoxide can be synthesized by reacting anhydrous ethanol with germanium (IV) chloride . It is also used in the preparation of Germanium oxide by Chemical Vapor Deposition (CVD) .

Molecular Structure Analysis

The molecular structure of Germanium(IV) ethoxide is represented by the linear formula Ge(OC2H5)4 . The molecular weight of the compound is 252.88 .

Chemical Reactions Analysis

Germanium(IV) ethoxide is a sol-gel precursor used to fabricate GeO2 thin films for optical fibers and with carbon materials used as an anode for Lithium-ion Batteries (LIBs) .

Physical And Chemical Properties Analysis

Germanium(IV) ethoxide is a clear colorless liquid . It has a melting point of -72°C, a boiling point of 185.5°C, and a density of 1.14 g/mL at 25 °C . The refractive index n20/D is 1.407 (lit.) . It is soluble in anhydrous alcohol and benzene, but hydrolyzes in water .

Tetrakis(dimethylamino)germanium(IV)

Relevance: Tetrakis(dimethylamino)germanium(IV) is structurally analogous to Germanium(IV) Ethoxide, sharing a central germanium atom bonded to four identical ligands. While the ethoxide features Ge-O-C linkages, the dimethylamino derivative contains Ge-N bonds. Both compounds serve as potential precursors for depositing germanium-containing materials. []

1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene germanium(II)

Relevance: Although featuring a germanium(II) center unlike the germanium(IV) in Germanium(IV) Ethoxide, both compounds are grouped as potential ALD precursors for germanium-containing materials, highlighting their shared utility in material science applications. []

Germanium Oxide Nanoparticles

Relevance: Germanium Oxide Nanoparticles are direct products of Germanium(IV) Ethoxide hydrolysis. The nanoparticles' formation highlights the reactivity of germanium alkoxides toward water and their role as precursors for nanoscale germanium oxide materials. []

Silica Nanoparticles

Relevance: The comparison to silica nanoparticles emphasizes the chemical similarities and differences between germanium and silicon alkoxides and their respective oxide systems. It showcases how structural trends and reactivity can differ even within the same group of the periodic table. []

[K4(H2O)4][Ge4S10]

Relevance: Although structurally dissimilar to Germanium(IV) Ethoxide, [K4(H2O)4][Ge4S10] is relevant due to its use in generating complex germanium-containing structures. This compound highlights the diverse chemistry of germanium beyond simple alkoxides and its ability to form extended anionic frameworks. []

Overview

Germanium(IV) ethoxide is a chemical compound with the molecular formula Ge(OC₂H₅)₄ and a CAS number of 14165-55-0. It is classified as an organometallic compound, specifically an alkoxide of germanium. This compound is notable for its applications in materials science, particularly in the synthesis of germanium oxide and as a precursor in sol-gel processes for creating optical fibers and photosensitive materials .

Source

Germanium(IV) ethoxide can be sourced from various chemical suppliers, including Thermo Scientific, Fujifilm Wako, and Sigma-Aldrich. It is available in different purities, typically around 97% to 99.995%, and is supplied in liquid form . The compound is sensitive to moisture and should be stored under appropriate conditions to prevent hydrolysis .

Synthesis Analysis

Methods

Germanium(IV) ethoxide can be synthesized through several methods, the most common being the reaction of germanium(IV) chloride with anhydrous ethanol. The general reaction can be represented as follows:

GeCl4+4C2H5OHGe OC2H5 4+4HCl\text{GeCl}_4+4\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Ge OC}_2\text{H}_5\text{ }_4+4\text{HCl}

This process involves the substitution of chlorine atoms in germanium(IV) chloride with ethoxy groups from ethanol, resulting in the formation of germanium(IV) ethoxide and hydrochloric acid as a byproduct .

Technical Details

The synthesis typically requires anhydrous conditions to prevent premature hydrolysis of the ethoxide. The reaction can be conducted under reflux conditions to ensure complete conversion and high yield. Additionally, purification steps may involve distillation or recrystallization to achieve the desired purity levels.

Molecular Structure Analysis

Structure

The molecular structure of germanium(IV) ethoxide consists of a central germanium atom bonded to four ethoxy groups (–O–C₂H₅). The structure can be depicted as:

Ge(OC2H5)4\text{Ge}(\text{OC}_2\text{H}_5)_4

This tetrahedral arrangement around the germanium atom is characteristic of many organometallic compounds, indicating sp³ hybridization .

Data

  • Molecular Weight: 252.84 g/mol
  • Melting Point: -72°C
  • Boiling Point: 185.5°C
  • Density: 1.14 g/mL
  • Refractive Index: 1.407
  • Flash Point: 49°C (121°F) .
Chemical Reactions Analysis

Reactions

Germanium(IV) ethoxide undergoes hydrolysis when exposed to moisture, leading to the formation of germanium dioxide (GeO₂) and ethanol:

Ge OC2H5 4+2H2OGeO2+4C2H5OH\text{Ge OC}_2\text{H}_5\text{ }_4+2\text{H}_2\text{O}\rightarrow \text{GeO}_2+4\text{C}_2\text{H}_5\text{OH}

This reaction is crucial for its application in sol-gel processes where germanium oxide is required .

Technical Details

The hydrolysis reaction can be controlled by adjusting the water content and environmental conditions, which allows for the production of germanium oxide nanoparticles or thin films suitable for various applications in optics and electronics .

Mechanism of Action

Process

The mechanism by which germanium(IV) ethoxide acts as a precursor involves its conversion into germanium oxide through hydrolysis followed by condensation reactions. In sol-gel processes, this transformation allows for the formation of networks that can be further processed into thin films or other structures.

Data

The kinetics of hydrolysis and subsequent polymerization are influenced by factors such as pH, temperature, and concentration of reactants. Understanding these parameters is essential for optimizing the synthesis of germanium-based materials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Alcohol-like
  • Solubility: Soluble in anhydrous alcohols and benzene; hydrolyzes in water.

Chemical Properties

Germanium(IV) ethoxide is moisture-sensitive and reacts vigorously with water, leading to hydrolysis. Its reactivity makes it a valuable precursor in materials science but also necessitates careful handling to avoid unwanted reactions .

Applications

Germanium(IV) ethoxide has several scientific uses:

  • Optical Fibers: It serves as a sol-gel precursor for fabricating germanium dioxide thin films used in optical fibers.
  • Photosensitive Materials: The compound is utilized in creating materials that change properties upon exposure to light.
  • Nanotechnology: It plays a role in synthesizing germanium oxide nanoparticles for various applications in electronics and photonics .
Introduction to Germanium(IV) Ethoxide

Historical Development and Discovery of Organogermanium Compounds

The discovery of germanium by Clemens Winkler in 1886 during argyrodite mineral analysis marked a triumph of Mendeleev's periodic predictions, where the element manifested as eka-silicon [6]. Initial isolation involved sulfide precipitation techniques: Winkler observed that germanium sulfide exhibited solubility in ammonia—distinguishing it from arsenic and antimony sulfides—enabling purification through fractional precipitation [6]. This elemental discovery laid the foundation for organogermanium chemistry, though systematic exploration of germanium alkoxides like germanium(IV) ethoxide lagged behind silicon analogs.

Germanium's semiconductor properties catalyzed interest during the mid-20th century when germanium-based transistors (developed at Bell Labs in 1947) preceded silicon dominance in electronics [3]. The synthesis of tetraalkoxygermanium compounds emerged through halogen-alkoxy exchange reactions, mirrorring silicon chemistry. Early preparation methods involved reacting germanium(IV) chloride (GeCl₄) with anhydrous ethanol, as documented in historical discussions reminiscent of 17th-century alchemical descriptions where metal "quintessences" (ethoxides) formed oil-like layers [4]. This synthetic approach remains relevant today due to its reliability in producing high-purity germanium ethoxide essential for advanced materials [4] [10].

Chemical Significance in Coordination Chemistry

Germanium(IV) ethoxide exhibits distinctive coordination behavior arising from germanium's larger atomic radius (122.5 pm) and lower electronegativity (2.01) compared to silicon, enhancing its nucleophilic susceptibility. The Ge(IV) center acts as a Lewis acid, readily forming hypervalent complexes upon interaction with anionic or neutral donors. Experimental studies demonstrate that fluoride ions (F⁻) react with Ge(OEt)₄ to yield pentacoordinated adducts [FGe(OEt)₄]⁻, where germanium adopts a trigonal bipyramidal geometry [5]. This contrasts sharply with silicon analogs, which exhibit higher kinetic stability.

Infrared Multiphoton Dissociation (IRMPD) studies reveal that [FGe(OEt)₄]⁻ undergoes sequential fragmentation, generating novel oxy-germanium anions like [GeO₂]⁻ and [GeO₃]²⁻ through gas-phase "onion-peeling" mechanisms [5]. Computational analyses confirm these species exhibit proton affinities (793–895 kJ/mol) distinct from silicate anions, underscoring germanium's unique electronic profile [5]. Additionally, germanium ethoxide participates in ligand exchange with phosphines, forming complexes like trans-[GeF₄(PMe₃)₂] when reacted with [GeF₄(MeCN)₂] [7]. This flexibility underpins its utility in designing coordination frameworks with tailored geometries.

Table 1: Coordination Properties of Germanium(IV) Ethoxide vs. Silicon Analogs

PropertyGermanium(IV) EthoxideSilicon(IV) Ethoxide
Ge/Si Atomic Radius122.5 pm111 pm
M–O Bond Length~1.73 Å~1.63 Å
F⁻ Adduct StabilityModerate (K = 10²–10³)High (K > 10⁵)
Characteristic IR (Ge–O)850–900 cm⁻¹950–1000 cm⁻¹
Hydrolysis RateFasterSlower

Role in Advanced Material Synthesis: Bridging Organometallic and Inorganic Chemistry

Germanium(IV) ethoxide serves as a molecular bridge between organometallic precursors and inorganic materials, leveraging its hydrolytic lability for bottom-up nanostructuring. Its primary applications span three domains:

  • Sol-Gel Processing: Ge(OEt)₄ undergoes controlled hydrolysis-condensation to form germanium dioxide (GeO₂) nanoparticles or gels. This process, integral to producing high-refractive-index optical coatings (n = 1.61–1.65) and infrared-transparent glasses, exploits ethoxide groups as sacrificial ligands. When copolymerized with silicon alkoxides, it yields mixed Ge-Si oxides enhancing fiber optic core performance [9] [10]. The kinetics of polycondensation are modulated by catalysts (acids/bases), enabling pore-size tailoring in xerogels for sensor applications [5] [8].

  • Chemical Vapor Deposition (CVD): As a volatile precursor (b.p. 185.5°C), germanium ethoxide enables low-temperature (<500°C) deposition of germanium-containing films for semiconductors. Its decomposition pathways yield ultra-pure Ge or GeO₂ layers essential in silicon-germanium (SiGe) transistors and photovoltaic cells, where germanium's narrow bandgap (0.67 eV) improves infrared photon capture [7] [8]. High-purity grades (99.999%) minimize metallic impurities that degrade electronic performance [2] [10].

  • Nanocomposite Synthesis: Reactions with chalcogenide precursors (e.g., H₂S) produce germanium sulfide aerogels (GeS₂) with applications in phase-change memory devices and photocatalysts. The ethoxide route facilitates stoichiometric control unattainable via solid-state methods [5] [9].

Table 2: Industrial Purity Grades of Germanium(IV) Ethoxide

GradePurityPrimary ApplicationsKey Impurities
2N (Standard)99%Catalysts, Sol-Gel GlassesSi < 0.1%
4N (High Purity)99.99%Optical Fiber Dopants, CVD PrecursorsFe, Ni < 10 ppm
5N (Ultra-Pure)99.999%Semiconductor Thin Films, PhotovoltaicsMetals < 1 ppm

Market analyses project robust growth for high-purity germanium ethoxide (>99.99%), driven by semiconductor miniaturization and 5G/6G optical networks. The compound's role in silicon-germanium (SiGe) wafers—critical for high-speed devices—and infrared optics positions it as an enabler of next-generation electronics [8] [10].

Properties

CAS Number

14165-55-0

Product Name

GERMANIUM(IV) ETHOXIDE

IUPAC Name

ethanolate;germanium(4+)

Molecular Formula

C2H6GeO

Molecular Weight

118.70 g/mol

InChI

InChI=1S/C2H6O.Ge/c1-2-3;/h3H,2H2,1H3;

InChI Key

KGCUHDFXFXQDNT-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4]

Canonical SMILES

CCO.[Ge]

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